molecular formula C21H24N4O3S2 B2914258 N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021089-99-5

N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer B2914258
CAS-Nummer: 1021089-99-5
Molekulargewicht: 444.57
InChI-Schlüssel: AEQWERVTOOSHCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This was part of previous lead optimization efforts .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a cyclopentyl group . These groups are part of the ether-based scaffold and sulfone-based head group mentioned in the synthesis analysis .

Wissenschaftliche Forschungsanwendungen

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

This compound has been characterized as a novel activator for GIRK channels . GIRK channels are involved in regulating the electrical activity of neurons and heart cells. By activating these channels, the compound could be used to study neurological disorders and cardiac arrhythmias.

Metabolic Stability Improvement

The compound has shown improved metabolic stability over prototypical urea-based compounds . This property is crucial for developing new drugs as it ensures that the compound remains active in the body for a longer duration, allowing for less frequent dosing and potentially fewer side effects.

Nanomolar Potency

With nanomolar potency as a GIRK1/2 activator, this compound offers a powerful tool for probing the physiological and pathological roles of GIRK channels . Such high potency ensures that the compound can be used in very low concentrations, reducing the risk of off-target effects.

Lead Optimization for Drug Discovery

The compound represents a new ether-based scaffold paired with a novel sulfone-based head group, identified through lead optimization efforts . This makes it a valuable lead compound for the development of new therapeutic agents targeting GIRK channels.

Antioxidant and Anti-inflammatory Properties

Related compounds with thiophene moieties have demonstrated significant antioxidant and anti-inflammatory activities . This suggests that our compound of interest may also possess these properties, making it a candidate for the treatment of oxidative stress-related diseases and inflammation.

Chemotherapeutic Potential

Chalcones and pyridine derivatives, which are structurally related to our compound, have shown diverse biological activities including anti-tumor effects . This indicates that the compound could be explored for its potential use in cancer therapy.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available sources . As with any chemical compound, appropriate safety measures should be taken when handling.

Eigenschaften

IUPAC Name

N-cyclopentyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-13-19-16(21(26)22-14-5-2-3-6-14)11-17(18-7-4-9-29-18)23-20(19)25(24-13)15-8-10-30(27,28)12-15/h4,7,9,11,14-15H,2-3,5-6,8,10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQWERVTOOSHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.